molecular formula C8H4BrClN2 B1372918 7-Bromo-1-chlorophthalazine CAS No. 1011291-78-3

7-Bromo-1-chlorophthalazine

Cat. No. B1372918
CAS RN: 1011291-78-3
M. Wt: 243.49 g/mol
InChI Key: RPTPXZOSFDMHMI-UHFFFAOYSA-N
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Description

7-Bromo-1-chlorophthalazine is a chemical compound that belongs to the group of phthalazine derivatives. It has the molecular formula C8H4BrClN2 .


Molecular Structure Analysis

The molecular structure of 7-Bromo-1-chlorophthalazine consists of a phthalazine core, which is a bicyclic compound containing a benzene ring fused to a pyridazine ring. This core is substituted at the 7th position by a bromine atom and at the 1st position by a chlorine atom . The InChI key for this compound is RPTPXZOSFDMHMI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular weight of 7-Bromo-1-chlorophthalazine is 243.49 g/mol . It has a complexity of 167 and a topological polar surface area of 25.8 Ų . It has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds .

Scientific Research Applications

Novel Catalytic Applications

A novel N-bromo sulfonamide reagent, which includes N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide, has been synthesized and characterized. It is used as a highly efficient catalyst for the synthesis of certain compounds via a one-pot pseudo five-component condensation reaction, offering advantages such as the use of non-toxic materials, high yields, and clean workup (Khazaei, Abbasi, & Moosavi-Zare, 2014).

Chemical Structure Investigation

The molecular-crystal structure of 1-dimethylamino-4-chlorophthalazine was investigated using x-ray diffraction analysis. This study provides insights into the molecular structure and properties of chlorophthalazine derivatives (Litvinov et al., 1982).

Metalation and Functionalization of Chlorophthalazine Derivatives

Efficient metalation of chlorophthalazines using tmpZnCl·LiCl under microwave irradiation has been demonstrated. This led to novel substituted phthalazine derivatives, enhancing the understanding of the chemical versatility and functionalization possibilities of chlorophthalazine derivatives (Crestey & Knochel, 2010).

Biotransformation under Hypoxic Conditions

A study focused on the metabolism of 7-bromo-2-hydroxyphenazine-5,10-dioxide under simulated hypoxic conditions, using rat liver cytosol. This research is significant for understanding the drug metabolism, activation, and mechanism of action in conditions like solid tumor treatment (Lavaggi et al., 2013).

Anticancer Activity Studies

Research on the synthesis of new phthalazine derivatives and their evaluation for anti-proliferative activity on human breast cancer cell lines has been conducted. This indicates the potential application of chlorophthalazine derivatives in cancer therapy (Abouzid, Khalil, & Ahmed, 2012).

properties

IUPAC Name

7-bromo-1-chlorophthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2/c9-6-2-1-5-4-11-12-8(10)7(5)3-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTPXZOSFDMHMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=NC(=C2C=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696301
Record name 7-Bromo-1-chlorophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1011291-78-3
Record name 7-Bromo-1-chlorophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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